molecular formula C13H4BrF7O B14075534 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene

Cat. No.: B14075534
M. Wt: 389.06 g/mol
InChI Key: YVGZAZRGUKEOAA-UHFFFAOYSA-N
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Description

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-(trifluoromethyl)benzene
  • 2-Bromo-5-iodo-(trifluoromethyl)benzene
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene is unique due to its specific arrangement of fluorine and bromine atoms, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where such properties are desired .

Properties

Molecular Formula

C13H4BrF7O

Molecular Weight

389.06 g/mol

IUPAC Name

2-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene

InChI

InChI=1S/C13H4BrF7O/c14-10-6(15)1-2-7(16)12(10)22-11-8(17)3-5(4-9(11)18)13(19,20)21/h1-4H

InChI Key

YVGZAZRGUKEOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)F

Origin of Product

United States

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